molecular formula C10H14BrN3 B578759 1-((5-Bromopyridin-3-yl)methyl)piperazine CAS No. 1211591-45-5

1-((5-Bromopyridin-3-yl)methyl)piperazine

Cat. No.: B578759
CAS No.: 1211591-45-5
M. Wt: 256.147
InChI Key: FXOPDUNJMYQHIM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-((5-Bromopyridin-3-yl)methyl)piperazine typically involves the reaction of 5-bromopyridine-3-carbaldehyde with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

1-((5-Bromopyridin-3-yl)methyl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents employed .

Comparison with Similar Compounds

1-((5-Bromopyridin-3-yl)methyl)piperazine can be compared with other similar compounds, such as:

Biological Activity

1-((5-Bromopyridin-3-yl)methyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a brominated pyridine moiety, which is known to enhance biological interactions through various mechanisms. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H14BrN3\text{C}_{11}\text{H}_{14}\text{BrN}_3

This structure includes:

  • A piperazine ring , which is often associated with diverse biological activities.
  • A 5-bromopyridine substituent that may influence the compound's interaction with biological targets.

Biological Activity Overview

This compound has been investigated for several biological activities, including:

  • Antimicrobial Activity : Studies have shown that piperazine derivatives exhibit significant antimicrobial properties. The presence of halogen groups, such as bromine, can enhance this activity by increasing lipophilicity and facilitating membrane penetration.
  • Anticancer Properties : Research indicates that compounds containing piperazine structures can act as anticancer agents. For example, derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Neuropharmacological Effects : Piperazine derivatives are often studied for their effects on the central nervous system (CNS). The unique structure of this compound may allow it to interact with neurotransmitter systems, potentially leading to antidepressant or anxiolytic effects .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Receptor Binding : The compound may act as an antagonist or agonist at various receptors, influencing signaling pathways involved in mood regulation and cellular proliferation.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance, suggesting that this compound may possess similar properties .
  • Cell Membrane Interaction : The lipophilic nature of the brominated pyridine moiety may facilitate its ability to penetrate cell membranes, allowing it to exert effects intracellularly.

Case Studies and Research Findings

Several studies have reported on the biological activity of similar compounds, providing insights into the potential effects of this compound:

StudyFindings
Study 1Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria for piperazine derivatives.
Study 2Reported anticancer effects with IC50 values indicating effective inhibition of cancer cell lines by structurally related compounds .
Study 3Investigated neuropharmacological effects showing potential antidepressant activity in animal models for piperazine-containing compounds .

Properties

IUPAC Name

1-[(5-bromopyridin-3-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c11-10-5-9(6-13-7-10)8-14-3-1-12-2-4-14/h5-7,12H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOPDUNJMYQHIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20734411
Record name 1-[(5-Bromopyridin-3-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211591-45-5
Record name 1-[(5-Bromopyridin-3-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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